
(3,5-Dichloro-4-methoxyphenyl)-(4-pyridin-2-ylpiperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(3,5-Dichloro-4-methoxyphenyl)-(4-pyridin-2-ylpiperazin-1-yl)methanone” is a complex organic molecule. It contains a dichloro-methoxyphenyl group, a pyridinylpiperazinyl group, and a methanone group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the appropriate phenyl and pyridinyl precursors. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its constituent groups. The dichloro-methoxyphenyl group would likely contribute significant steric and electronic effects, as would the pyridinylpiperazinyl group .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the dichloro, methoxy, and pyridinyl groups. These functional groups could potentially undergo a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
One line of research has involved the synthesis of new pyridine derivatives, including compounds similar to the one , demonstrating variable and modest antimicrobial activity against investigated strains of bacteria and fungi. This suggests potential applications in developing antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Molecular Structure Analysis
Another area of interest is the molecular structure analysis of compounds structurally related to "(3,5-Dichloro-4-methoxyphenyl)-(4-pyridin-2-ylpiperazin-1-yl)methanone." Such analyses include spectroscopic characterization and X-ray diffraction studies, providing insights into the compound's molecular geometry and potential interaction mechanisms (Lakshminarayana et al., 2009).
Isomorphous Structures and Chlorine-Methyl Exchange
Research has also been conducted on isomorphous structures related to the target compound, emphasizing the chlorine-methyl exchange rule. These studies highlight the importance of molecular disorder in the structural description and the potential for data mining challenges due to such disorder (Rajni Swamy et al., 2013).
Imaging Agent for Parkinson's Disease
In the field of neurology, derivatives of the chemical have been synthesized for use as potential PET imaging agents for Parkinson's disease. This application demonstrates the compound's relevance in developing diagnostic tools for neurodegenerative diseases (Wang et al., 2017).
Structural, Molecular Docking, and Hirshfeld Surface Analysis
Studies have also focused on the synthesis, structural characterization, molecular docking, and Hirshfeld surface analysis of similar compounds. These analyses provide insights into the compound's potential interactions with biological targets, such as anti-cancer proteins, suggesting applications in drug discovery and development (Lakshminarayana et al., 2018).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
(3,5-dichloro-4-methoxyphenyl)-(4-pyridin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2N3O2/c1-24-16-13(18)10-12(11-14(16)19)17(23)22-8-6-21(7-9-22)15-4-2-3-5-20-15/h2-5,10-11H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRBVOZPVIDHVTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)C(=O)N2CCN(CC2)C3=CC=CC=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

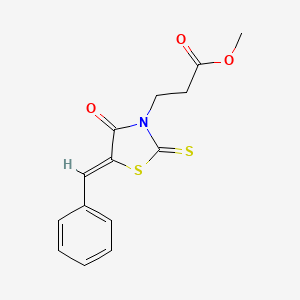
![2-phenoxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2916675.png)

![5,6-Dimethyl-7-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2916677.png)
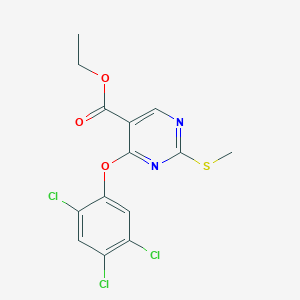
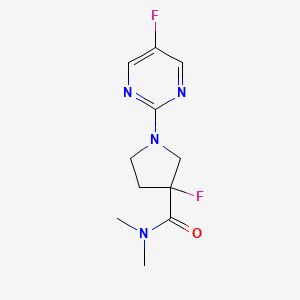
![8-fluoro-4-(piperazin-1-yl)-5H-pyrimido[5,4-b]indole](/img/structure/B2916681.png)
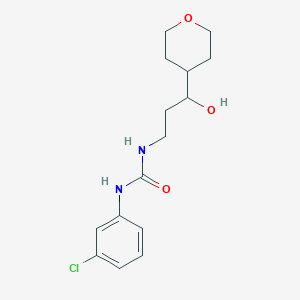
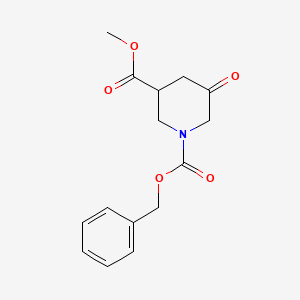
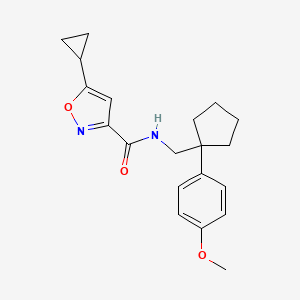
![Furan-2-yl(4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperazin-1-yl)methanone](/img/structure/B2916686.png)
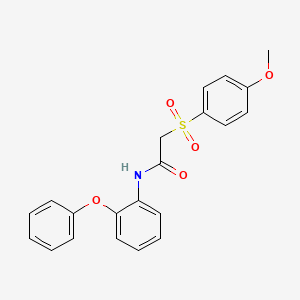

![N-[3-(3,4-dimethoxyphenyl)-4-oxo-4H-thiochromen-2-yl]furan-2-carboxamide](/img/structure/B2916692.png)